![molecular formula C19H18ClN3O3 B5707273 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide
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Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide, also known as TRO40303, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-inflammatory and cardioprotective properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of mitochondrial permeability transition pore (mPTP) opening. mPTP opening is a key event in the pathogenesis of a variety of diseases, including cardiac ischemia/reperfusion injury and neurodegenerative diseases. By inhibiting mPTP opening, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide may prevent the release of pro-apoptotic factors from the mitochondria and reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects. In animal models of cardiac ischemia/reperfusion injury, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide has been shown to reduce infarct size, improve cardiac function, and reduce oxidative stress and inflammation. In animal models of neurodegenerative diseases, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide has been shown to improve motor function, reduce neuronal damage, and reduce oxidative stress and inflammation. In cancer cells, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide has been shown to induce apoptosis and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide is its broad range of biological effects, which makes it a promising candidate for therapeutic development in a variety of fields. However, one of the limitations of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide and its potential side effects.
Future Directions
There are several future directions for research on N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide. One area of interest is the development of more effective methods for administering N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide in vivo, such as the use of nanoparticle delivery systems. Another area of interest is the investigation of the potential therapeutic applications of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide in other fields, such as immunology and infectious diseases. Additionally, more research is needed to fully understand the mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide and its potential side effects.
Synthesis Methods
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-3-phenylbut-2-enoic acid. This intermediate is then reacted with hydrazine hydrate to form 3-(4-chlorophenyl)-1,2,4-oxadiazole. The final step involves the reaction of the oxadiazole with N-ethyl-4-methoxybenzamide to form N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in a variety of fields, including cardiology, neurology, and oncology. In cardiology, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide has been shown to protect against cardiac ischemia/reperfusion injury by reducing oxidative stress and inflammation. In neurology, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In oncology, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-23(19(24)14-6-10-16(25-2)11-7-14)12-17-21-18(22-26-17)13-4-8-15(20)9-5-13/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDJBKDHIZNNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide |
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